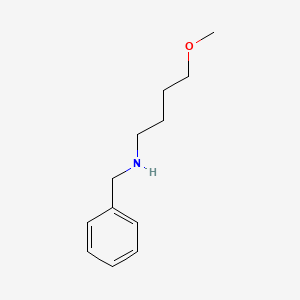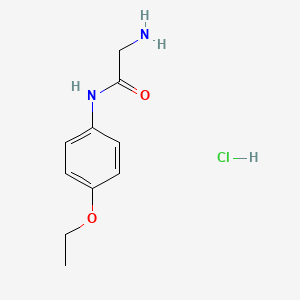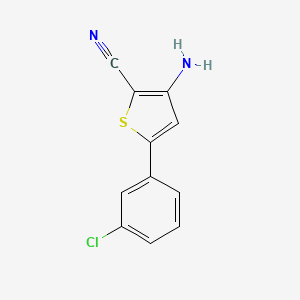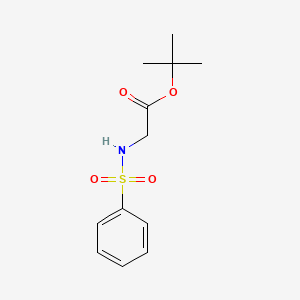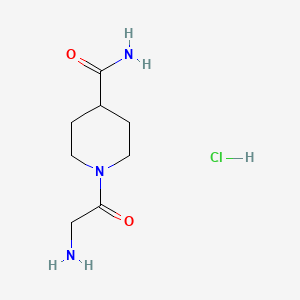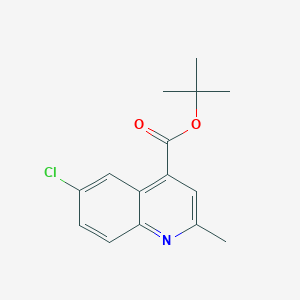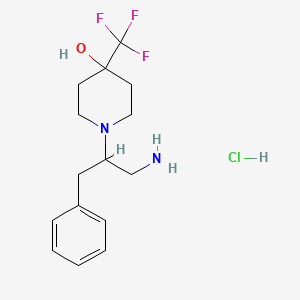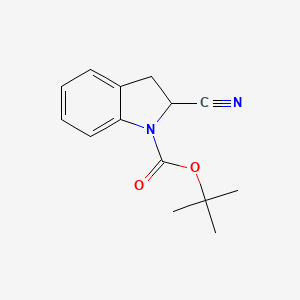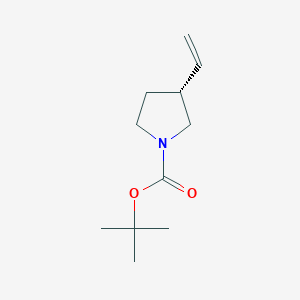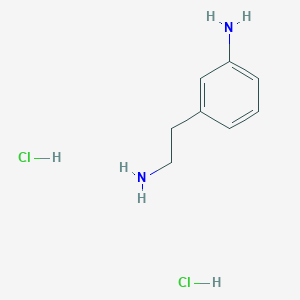
Dihidrocloruro de 3-(2-aminoetil)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)aniline dihydrochloride, also known as 3-(2-Amino-ethyl)-phenylamine dihydrochloride, is a chemical compound with the molecular formula C8H14Cl2N2 . It is commonly used in scientific experiments.
Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethyl)aniline dihydrochloride consists of 8 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The molecular weight is 209.11 g/mol.Physical and Chemical Properties Analysis
3-(2-Aminoethyl)aniline dihydrochloride is a solid substance .Aplicaciones Científicas De Investigación
Investigación en Proteómica
Dihidrocloruro de 3-(2-aminoetil)anilina: se utiliza en proteómica, que es el estudio a gran escala de proteínas. El compuesto se puede utilizar como reactivo en la síntesis de péptidos o en la modificación de proteínas para estudiar su estructura, función e interacciones .
Síntesis de Agentes Blanqueadores Ópticos
Este compuesto juega un papel en la síntesis de agentes blanqueadores ópticos. Estos agentes se utilizan comúnmente en la industria textil para mejorar la apariencia de las telas al transformar las longitudes de onda de la luz UV en luz visible, dando un aspecto más brillante.
Producción de Tintes Fluorescentes
En el campo de la producción de tintes, This compound es un precursor de tintes fluorescentes. Estos tintes tienen aplicaciones en diversas industrias, incluida la investigación biológica donde se utilizan como marcadores para fines de imagen y diagnóstico.
Fabricación de Pigmentos
El compuesto también está involucrado en la fabricación de pigmentos. Sirve como intermedio en la producción de pigmentos orgánicos complejos utilizados en tintas de impresión, plásticos y recubrimientos.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Aminoethyl)aniline dihydrochloride involves the reaction of 3-nitroaniline with ethylene diamine followed by reduction of the nitro group to an amino group and subsequent protonation with hydrochloric acid.", "Starting Materials": [ "3-nitroaniline", "ethylene diamine", "hydrochloric acid", "sodium dithionite", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 3-nitroaniline (1.0 g) in ethylene diamine (10 mL) and heat the mixture at 120°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium dithionite (1.0 g) to reduce the nitro group to an amino group.", "Step 3: Add sodium hydroxide solution (10%) to adjust the pH to 9-10.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in hydrochloric acid (10%) and filter the solution to remove any insoluble impurities.", "Step 7: Concentrate the solution under reduced pressure to obtain the final product as a white solid (yield: 80-85%)." ] } | |
Número CAS |
879666-37-2 |
Fórmula molecular |
C8H13ClN2 |
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6H,4-5,9-10H2;1H |
Clave InChI |
HBBWQVPXGBHVPE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)CCN.Cl.Cl |
SMILES canónico |
C1=CC(=CC(=C1)N)CCN.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


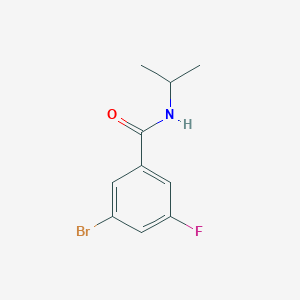
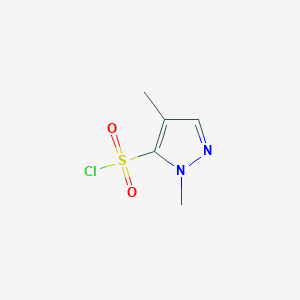

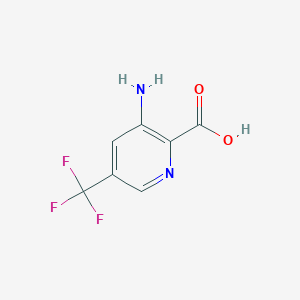
![4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1522221.png)
